molecular formula C14H19BrN2O3 B2572819 N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide CAS No. 1390327-86-2

N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide

Cat. No. B2572819
CAS RN: 1390327-86-2
M. Wt: 343.221
InChI Key: NEMACYOTLJFCOF-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide (TBC-BMPG) is a synthetic amino acid derivative with a range of applications in scientific research. It is primarily used as a reagent in organic synthesis and as a tool for studying enzyme-catalyzed reactions. TBC-BMPG has been used in various biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Suzuki Coupling Reactions

The presence of BOC (tert-butyloxycarbonyl) protection in this compound makes it an ideal substrate for Suzuki coupling reactions. These reactions involve the cross-coupling of aryl or heteroaryl boronic acids with aryl halides, leading to the formation of biaryl compounds. Researchers utilize this method to synthesize complex organic molecules, including pharmaceutical intermediates and natural products .

Biaryls Synthesis

By reacting tert-butyl N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]carbamate with pyridine or 3-benzaldehyde boronic acids, biaryls can be efficiently synthesized. Biaryls find applications in materials science, drug discovery, and agrochemicals. Their diverse properties make them valuable building blocks for designing novel compounds .

Medicinal Chemistry

Researchers explore the compound’s potential in medicinal chemistry due to its unique structure. Although specific applications are still under investigation, its scaffold could serve as a starting point for designing new drugs. The presence of the bromine atom and the carbamate group may contribute to interactions with biological targets .

Neurodegenerative Disease Research

While not directly studied for neurodegenerative diseases, compounds with similar structural features have shown promise. Researchers investigate the potential of related molecules in treating conditions like Alzheimer’s and Parkinson’s disease. The carbamate moiety might play a role in modulating neuronal pathways .

Antibacterial and Antifungal Properties

Although not extensively studied, the bromine substitution in the aromatic ring suggests potential antibacterial and antifungal activity. Researchers may explore this compound’s effects against microbial pathogens, contributing to the development of new antimicrobial agents .

Glaucoma Treatment

The synthesis of N-Boc-aminoalkoxyphenyl derivatives, including related compounds, has implications for glaucoma treatment. Researchers investigate their pharmacophore elements and potential as antiglaucoma agents. Further studies are needed to validate their efficacy and safety .

properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMACYOTLJFCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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